molecular formula C16H24N2O3S B2690551 2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide CAS No. 1235094-78-6

2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

Cat. No. B2690551
CAS RN: 1235094-78-6
M. Wt: 324.44
InChI Key: VPHPKGBRTKYXED-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide” is defined by its molecular formula C16H24N2O3S. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This compound is a derivative of piperidine, which is a key synthetic medicinal block for drug construction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide” are defined by its molecular structure. It has a molecular formula of C16H24N2O3S and a molecular weight of 324.44.

Scientific Research Applications

Hypoglycemic Activity

Research on benzoic acid derivatives, including compounds similar to 2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide, has shown significant applications in hypoglycemic activity. Studies have indicated that specific structural modifications in these compounds, such as the incorporation of alkyleneimino and alkoxy residues, enhance their hypoglycemic effects. Such compounds have been found to be more active than conventional sulfonylureas in inducing insulin release, demonstrating potential therapeutic applications for type 2 diabetes (Grell et al., 1998).

In Vitro Oxidative Metabolism

The compound has been investigated for its role in the in vitro oxidative metabolism of novel antidepressants. Studies involving human liver microsomes and recombinant enzymes have revealed that similar compounds undergo oxidation to form various metabolites. This research provides insights into the metabolic pathways of such compounds, which is crucial for understanding their pharmacokinetics and potential therapeutic applications (Hvenegaard et al., 2012).

Serotonin Receptor Agonism

Research on benzamide derivatives related to 2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide has shown that they can act as serotonin 4 (5-HT4) receptor agonists. These compounds have been synthesized and evaluated for their ability to affect gastrointestinal motility. The studies suggest their potential use as therapeutic agents for gastrointestinal disorders, offering new avenues for treatment with reduced side effects (Sonda et al., 2003).

Fluorescence Detection in Pharmacological Studies

Another application of similar compounds involves their use in fluorescence detection methods in pharmacological studies. For example, a compound structurally related to 2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide has been used as a fluorescence tagging agent for carboxylic acids in high-performance liquid chromatography. This indicates its utility in analytical chemistry, particularly in the detection and quantification of various pharmacological substances (Toyo’oka et al., 1991).

Antibacterial Properties

Compounds within this chemical class have also been studied for their antibacterial properties. Research on benzamide derivatives has demonstrated that they possess significant antibacterial activities against various strains of bacteria. This highlights their potential as novel antibacterial agents, contributing to the development of new treatments for bacterial infections (Ajani et al., 2013).

Mechanism of Action

While the specific mechanism of action for “2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide” is not available, piperidine derivatives have been found to have a wide variety of biological activities . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Future Directions

Piperidine derivatives, such as “2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide”, play a significant role in the pharmaceutical industry . There is a continuous demand to improve the production and quality control of these compounds . Further structural optimization of these derivatives could lead to improved production and quality control of pharmaceuticals .

properties

IUPAC Name

2,5-dimethyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-12-4-5-13(2)15(10-12)16(19)17-11-14-6-8-18(9-7-14)22(3,20)21/h4-5,10,14H,6-9,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHPKGBRTKYXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

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